molecular formula C10H10N2O3 B8536445 7-Amino-2-ethoxy-4H-3,1-benzoxazin-4-one

7-Amino-2-ethoxy-4H-3,1-benzoxazin-4-one

Cat. No.: B8536445
M. Wt: 206.20 g/mol
InChI Key: IDPFNMHCMKYVDO-UHFFFAOYSA-N
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Description

7-Amino-2-ethoxy-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

7-amino-2-ethoxy-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H10N2O3/c1-2-14-10-12-8-5-6(11)3-4-7(8)9(13)15-10/h3-5H,2,11H2,1H3

InChI Key

IDPFNMHCMKYVDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=CC(=C2)N)C(=O)O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stoichiometric amount of 3% hydrogen chloride in dioxane is added to a solution of 1.0 g. of 7-amino-2-ethoxy-4H-3,1-benzoxazin-4-one in 20 ml dioxane. Diethyl ether is added until precipitation is complete. The product is filtered, washed with ether, air dried and recrystallized to give 7-amino-2-ethoxy-4H-3,1-benzoxazin-4-one hydrochloride.
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20 mL
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Synthesis routes and methods II

Procedure details

7-Nitro-2-ethoxy-4H-3,1-benzoxazin-4-one (1 gm, 4.2 m mol.), 10% Pd-C (1 gm), and cyclohexene (2.5 ml) were refluxed in dry benzene (50 ml) under anhydrous conditions for 3 hours. The hot reaction mixture was filtered immediately through celite and the catalyst on celite was washed with hot benzene (25 ml). The combined filtrate was evaporated to dryness under reduced pressure. The residue was stirred in anhydrous ether (30 ml) to give 410 mg (47%) of the title compound, 7-amino-2-ethoxy-4H-3,1-benzoxazin-4-one, as a pale yellow powder, after filtration. The product can be further purified by chromatography on silica gel column, if necessary (silica gel 60; EtOAc:pet. ether=1:2); m.p. 185°-187° C.; IR (KBr): νmax 3425, 3330 cm-1 (NH2), 1740 cm-1 (C=O), 1640 cm-1 (C=N); N'NMR (CDCl3): δ 1.43 ppm (t, J=7.1 Hz, 3H, OCH2CH3), 4.30 ppm (b, 2H, NH2), 4.75 ppm (q, J=7.1 Hz, 2H, OCH2CH3), 6.5-7.98 ppm (m, 3H, aromatic protons).
Name
7-Nitro-2-ethoxy-4H-3,1-benzoxazin-4-one
Quantity
1 g
Type
reactant
Reaction Step One
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2.5 mL
Type
reactant
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Quantity
50 mL
Type
solvent
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Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
47%

Synthesis routes and methods III

Procedure details

7-Nitro-2-ethoxy-4H-3,1-benzoxazin-4-one (1 gm, 4.2 m mol.), 10% Pd-C (1 gm), and cyclohexane (2.5 ml) were refluxed in dry benzene (50 ml) under anhydrous conditions for 3 hours. The hot reaction mixture was filtered immediately through celite and the catalyst on celite was washed with hot benzene (25 ml). The combined filtrate was evaporated to dryness under reduced pressure. The residue was stirred in anhydrous ether (30 ml) to give 410 mg (47%) of the title compound, 7-amino-2-ethoxy-4H-3,1-benzoxazin-4-one, as a pale yellow powder, after filtration. The product can be further purified by chromatography on silica gel column, if necessary (silica gel 60; EtOAc:pet. ether=1:2); m. p. 185°-187° C.; IR (KBr): νmax 3425, 3330 cm-1 (NH2), 1740 cm-1 (C=O), 1640 cm-1 (C=N); H'NMR (CDCl3): δ1.43 ppm (t, J=7.1 Hz, 3H, OCH2CH3), 4.30 ppm (b, 2H, NH2), 4.75 ppm (q, J=7.1 Hz, 2H, OCH2CH3), 6.5-7.98 ppm (m, 3H, aromatic protons).
Name
7-Nitro-2-ethoxy-4H-3,1-benzoxazin-4-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
47%

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